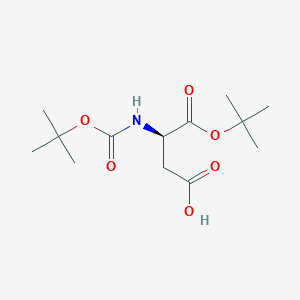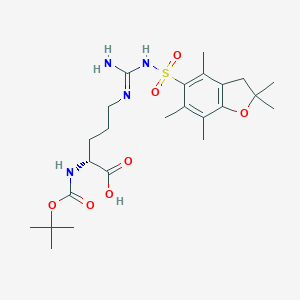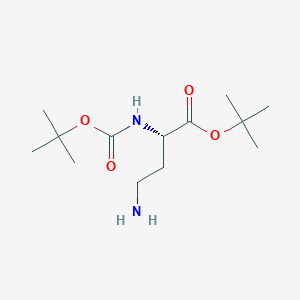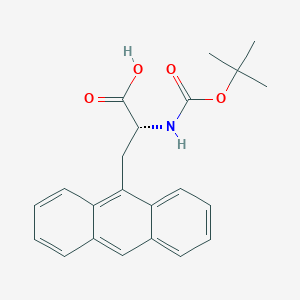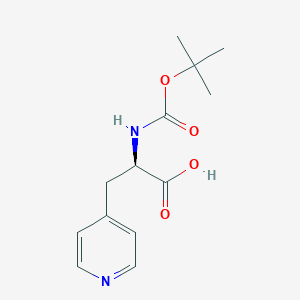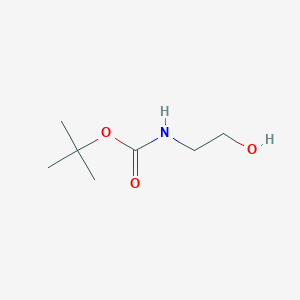
tert-Butyl N-(2-hydroxyethyl)carbamate
Descripción general
Descripción
Tert-Butyl N-(2-hydroxyethyl)carbamate, also known as N-(tert-Butoxycarbonyl)ethanolamine, is a light yellow clear liquid . It is an amine-protected, difunctional reagent employed in the synthesis of phosphatidyl ethanolamines and ornithine .
Synthesis Analysis
The synthesis of tert-Butyl N-(2-hydroxyethyl)carbamate often involves the use of Di-tert-butyl dicarbonate and Monoethanolamine . It has also been employed in the synthesis of antibody-drug conjugates (ADCs) .Molecular Structure Analysis
The molecular formula of tert-Butyl N-(2-hydroxyethyl)carbamate is C7H15NO3 . Its molecular weight is 161.20 . The InChI code is 1S/C7H15NO3/c1-7(2,3)11-6(10)8-4-5-9/h9H,4-5H2,1-3H3,(H,8,10) .Chemical Reactions Analysis
While specific chemical reactions involving tert-Butyl N-(2-hydroxyethyl)carbamate are not detailed in the search results, it is known to be a reagent type: cross-linking reagent .Physical And Chemical Properties Analysis
Tert-Butyl N-(2-hydroxyethyl)carbamate has a boiling point of 92℃/0.22mm and a density of 1.042 g/mL at 25 °C (lit.) . Its refractive index is n20/D 1.449 (lit.) . It is soluble in water or 1% acetic acid, and also soluble in ethyl acetate and methanol .Aplicaciones Científicas De Investigación
Peptide Synthesis and Protection
N-Boc-ethanolamine plays a crucial role in peptide synthesis. The tert-butoxycarbonyl (Boc) group serves as a protecting group for amino acids during peptide assembly. By temporarily shielding the amino group, it prevents unwanted side reactions and ensures selective coupling of amino acids. Researchers commonly use N-Boc-ethanolamine to protect amino groups during solid-phase peptide synthesis (SPPS) .
Phosphatidyl Ethanolamine Synthesis
N-Boc-ethanolamine serves as a building block for the synthesis of phosphatidyl ethanolamines (PEs). PEs are essential components of cell membranes, contributing to membrane fluidity and stability. Researchers use N-Boc-ethanolamine to introduce the ethanolamine moiety into lipid structures, enabling the creation of diverse PE derivatives .
Redox Imaging in Living Cells
In recent studies, N-Boc-ethanolamine has been employed as a reagent in the synthesis of novel bisbenzimide-nitroxides. These compounds serve as redox-sensitive probes for nuclear redox imaging in living cells. The Boc-protected amino group facilitates the attachment of these probes to cellular structures, allowing researchers to visualize redox processes .
Green Chemistry: Catalyst-Free N-Boc Protection
The emergence of green chemistry principles has led to innovative solutions. Researchers have developed an efficient and highly chemoselective method for N-Boc protection using N-Boc-ethanolamine. In this procedure, Amberlyst-15, a solid acid catalyst, facilitates the mono-N-Boc protection of various amines, amino acids, and peptides. The catalyst can be easily separated and reused, making this approach environmentally friendly .
Ultrasound-Assisted N-Boc Protection
Ultrasound irradiation has been explored as an alternative method for N-Boc protection. Under catalyst-free conditions, N-Boc-ethanolamine reacts with structurally diverse amines to form Boc-protected derivatives. The advantages include mild reaction conditions, excellent isolated yields, and absence of side products like isocyanates or ureas .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
N-Boc-ethanolamine is an amine-protected, difunctional reagent . It is primarily used in the synthesis of phosphatidyl ethanolamines and ornithine . These compounds play crucial roles in cellular functions, including membrane structure and metabolic processes.
Mode of Action
The compound acts as a protecting group for amines, particularly in the synthesis of phosphatidyl ethanolamines . It binds to the amine group, preventing it from reacting with other substances during the synthesis process . This protection is reversible, allowing the amine to be freed for subsequent reactions when needed .
Biochemical Pathways
The primary biochemical pathway involving N-Boc-ethanolamine is the synthesis of phosphatidyl ethanolamines . These are a class of phospholipids found in biological membranes. They are involved in cell signaling and membrane fusion .
Result of Action
The primary result of N-Boc-ethanolamine’s action is the successful synthesis of phosphatidyl ethanolamines . These compounds are essential components of cell membranes and play a role in various cellular functions.
Action Environment
The action of N-Boc-ethanolamine can be influenced by various environmental factors. For instance, the compound’s stability and reactivity can be affected by temperature, pH, and the presence of other chemicals . Additionally, the compound’s environmental impact has been studied, with research suggesting that small amounts of ethanolamine have no significant impact on plant health .
Propiedades
IUPAC Name |
tert-butyl N-(2-hydroxyethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c1-7(2,3)11-6(10)8-4-5-9/h9H,4-5H2,1-3H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTXCAZYUMDUMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369791 | |
| Record name | tert-Butyl N-(2-hydroxyethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl N-(2-hydroxyethyl)carbamate | |
CAS RN |
26690-80-2 | |
| Record name | tert-Butyl N-(2-hydroxyethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(2-hydroxyethyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of N-Boc-ethanolamine in the synthesis of glycerophospholipids?
A: N-Boc-ethanolamine serves as a protected form of ethanolamine in the synthesis of glycerophosphoethanolamines []. The synthesis involves a multi-step process:
Q2: How does the incorporation of N-Boc-ethanolamine impact the properties of the synthesized polymers in the provided research?
A2: In the study by [Liu et al. (2007)][2], N-Boc-ethanolamine wasn't directly incorporated into the final polymer. Instead, it acted as an initiator during the ring-opening polymerization of cyclic carbonate monomers. Subsequent reactions and deprotection steps utilizing the N-(2-hydroxyethyl) carbamate functionality ultimately led to poly(carbonate-b-ester) copolymers with pendent carboxyl or hydroxyl groups. These functional groups significantly influenced the copolymers' self-assembly behavior in aqueous solutions, leading to micelle formation with potential applications in drug delivery.
Q3: What are the analytical techniques commonly employed to characterize compounds synthesized using N-Boc-ethanolamine?
A3: Various analytical techniques are used to characterize compounds derived from N-Boc-ethanolamine. In the context of the provided research articles, these include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique is used to determine the structure and purity of the synthesized compounds [, ].
- Fourier-transform infrared (FT-IR) Spectroscopy: This method helps identify functional groups present in the synthesized molecules [].
- Mass Spectrometry: This technique is used to determine the molecular weight and confirm the identity of the synthesized compounds [].
- UV-Vis Spectroscopy: This method is employed to study the optical properties of the synthesized compounds, particularly for applications like photodynamic therapy [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


